Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine, such as 4-aminophenol.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biology: It has been investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of novel materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and have been studied for their potential therapeutic applications.
Indole Derivatives: Indole derivatives share some structural similarities with quinoline derivatives and have been investigated for their biological activities, including anticancer and antiviral properties
The uniqueness of this compound lies in its specific structural features, such as the presence of the ethoxy and amino groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 6-ethoxy-4-(4-hydroxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-15-9-10-18-16(11-15)19(17(12-21-18)20(24)26-4-2)22-13-5-7-14(23)8-6-13/h5-12,23H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
MACDZSZKJYYNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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